molecular formula C16H18BrN3O2S B8411842 N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide

N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide

Cat. No.: B8411842
M. Wt: 396.3 g/mol
InChI Key: DAAIOTCJCDCKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18BrN3O2S and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

N-benzyl-2-(4-bromobutanoylamino)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18BrN3O2S/c1-11-14(15(22)18-10-12-6-3-2-4-7-12)23-16(19-11)20-13(21)8-5-9-17/h2-4,6-7H,5,8-10H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

DAAIOTCJCDCKAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCBr)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobutyric acid (0.94 g, 5.50 mmol) and 4-methylmorpholine (0.70 mL, 6.20 mmol) in tetrahydrofuran (40 mL) was added isobutyl chloroformate (0.75 mL, 5.60 mmol) at 0° C. The resulting reaction mixture was stirred at 0° C. for 2 hours and then 2-amino-N-benzyl-4-methylthiazole-5-carboxamide (1.24 g, 5.00 mmol) was added. After 14 hours at ambient temperature, the solvent was removed in vacuo, and the residue was dissolved in ethyl acetate (200 mL), washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by column chromatography to yield the title compound (1.80 g, 90%): 1H NMR (300 MHz, CDCl3) δ 7.30-7.23 (m, 5H), 5.99 (s, 1H), 4.57-4.55 (m, 2H), 4.34-4.27 (m, 2H), 3.38-3.44 (m, 2H), 2.64-2.18 (m, 5H); MS (ES+) m/z 396.3 (M+1) and 398.3 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Yield
90%

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